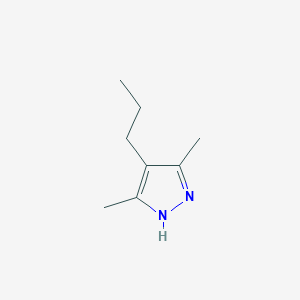

3,5-dimethyl-4-propyl-1H-pyrazole

Vue d'ensemble

Description

The compound "3,5-dimethyl-4-propyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their various biological activities and applications in pharmaceuticals and agrochemicals. The specific compound is not directly mentioned in the provided papers, but the papers discuss related pyrazole derivatives, which can provide insights into the properties and reactivity of pyrazoles in general.

Synthesis Analysis

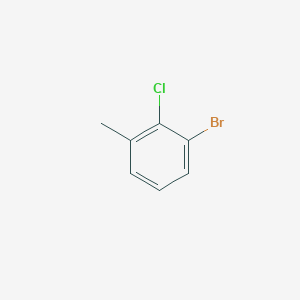

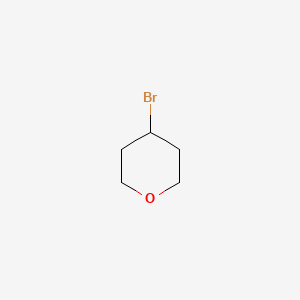

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine or its derivatives. For instance, the synthesis of 1,3,5-triaryl-2-pyrazolines involves dissolving 4-alkoxychalcones in glacial acetic acid with hydrochloric acid, followed by the addition of hydrazine hydrochloride and precipitation by pouring onto crushed ice . Another synthetic route for a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, uses phase transfer catalysis and ultrasonic irradiation conditions, reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane . These methods highlight the versatility of pyrazole synthesis, which can be adapted to introduce various substituents at different positions on the pyrazole ring.

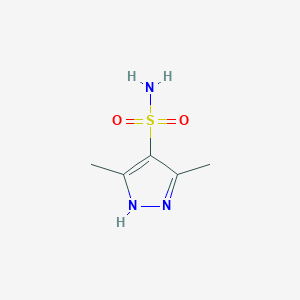

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, ESI-MS, and X-ray diffraction . The crystal structure of these compounds can reveal important information about their geometry, intermolecular interactions, and tautomeric forms. For example, X-ray analysis of 3,5-diaryl-1H-pyrazoles has shown the presence of N–H...N intermolecular hydrogen bonds, which can join molecules into dimers . These structural analyses are crucial for understanding the reactivity and potential applications of pyrazole derivatives.

Chemical Reactions Analysis

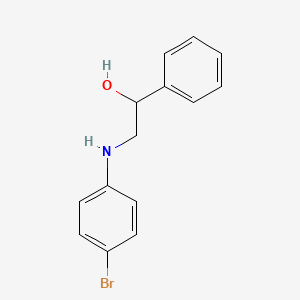

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and any substituents present on the ring. For example, the reaction of aminoalkylated pyrazoles with [RhCl(COD)]2 leads to the formation of water-soluble pyrazolate rhodium(I) complexes . The reactivity of pyrazoles can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density on the ring and thus its reactivity towards different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and reactivity, are influenced by their molecular structure. Pyrazolines bearing homologous alkoxy groups have been found to possess fluorescence properties in the blue region of the visible spectrum . The solubility of pyrazole derivatives in polar solvents like water can be attributed to the presence of functional groups capable of forming hydrogen bonds . Additionally, the presence of substituents can significantly affect the antioxidant properties of pyrazole derivatives, as seen in the evaluation of a novel pyrazole derivative for its antioxidant susceptibilities .

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel Synthetic Routes : A study by Wang et al. (2015) explored a new synthetic route for 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, utilizing phase transfer catalysis and ultrasonic irradiation. This method showed potential for efficient synthesis under mild conditions (Wang, Brahmayya, & Hsieh, 2015).

- Electrochemically Catalyzed Reactions : Research by Zandi et al. (2021) demonstrated the electrocatalyzed N–N coupling and ring cleavage reaction of 3,5-dimethyl-1H-pyrazole, leading to the synthesis of new heterocyclic compounds. This process offers advantages such as mild reaction conditions and high yields (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Material Science

- Metal Complex Formation : Guerrero et al. (2008) synthesized new hybrid pyrazole ligands and studied their reaction with palladium, leading to the formation of metallomacrocyclic palladium(II) complexes. These complexes have potential applications in material science and catalysis (Guerrero et al., 2008).

- Structural Analysis : The study of 3,5-dimethyl-4-(4′-pyridyl)pyrazole by Cui et al. (2005) revealed insights into the coordination behavior of the compound with tin atoms, which is significant in the context of organometallic chemistry and materials science (Cui, Cao, & Tang, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The synthesis and applications of pyrazole derivatives, including 3,5-dimethyl-4-propyl-1H-pyrazole, continue to be an active area of research . Future directions may include the development of new synthetic methods, the design of more complex heterocyclic systems, and the exploration of new applications in the pharmaceutical field .

Propriétés

IUPAC Name |

3,5-dimethyl-4-propyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-8-6(2)9-10-7(8)3/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPLVEKPBMMCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513323 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4-propyl-1H-pyrazole | |

CAS RN |

81328-51-0 | |

| Record name | 3,5-Dimethyl-4-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

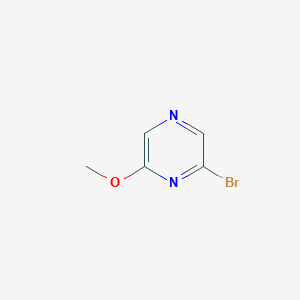

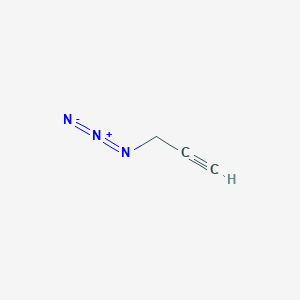

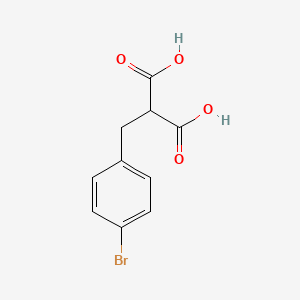

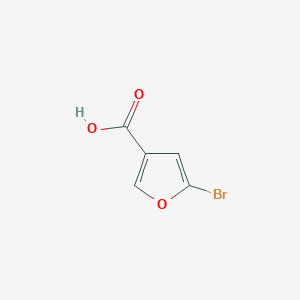

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)